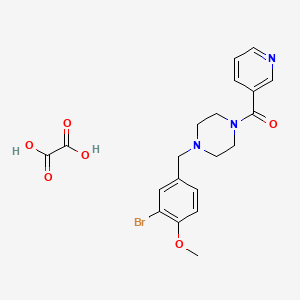

![molecular formula C18H19N3O B5612398 2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)

2-[4-(tert-butylamino)-2-quinazolinyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(tert-butylamino)-2-quinazolinyl]phenol, also known as CGP-12177, is a selective beta-adrenergic receptor antagonist. It has been extensively studied for its potential use in various scientific research applications.

将来の方向性

The future directions for “2-[4-(tert-butylamino)-2-quinazolinyl]phenol” could involve further investigation and exploration of its potential in various fields. For instance, 2,4-Ditert butyl phenol’s potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

作用機序

Target of Action

The primary targets of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol are β2-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of various physiological processes.

Mode of Action

This compound, similar to other β2-agonists, interacts with its targets by either direct action on adrenergic receptors or by indirect action, causing the release of endogenous catecholamines . This interaction leads to the activation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The increase in cAMP activates protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, thereby changing their activity . This process affects multiple biochemical pathways, leading to various downstream effects such as bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

Pharmacokinetics

The pharmacokinetics of this compound, like other β2-agonists, is influenced by its stereoselectivity . The ®-enantiomers of these compounds have been shown to exhibit higher bronchodilatory activity . The investigation of stereoselectivity in action and disposition of chiral drugs calls for efficient stereoselective analytical methods .

Result of Action

The molecular and cellular effects of this compound’s action include narrowing of peripheral vessels in the skin and mucous membranes, acceleration of heart activity, and increase in blood pressure due to binding to β1-receptors . Binding to β2-receptors leads to bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

特性

IUPAC Name |

2-[4-(tert-butylamino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)21-17-12-8-4-6-10-14(12)19-16(20-17)13-9-5-7-11-15(13)22/h4-11,22H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOVAUFBKXMFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-adamantylacetyl)-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5612316.png)

![N'-[(4-chlorophenyl)sulfonyl]-4-(dimethylamino)-N-isopropylbenzenecarboximidamide](/img/structure/B5612348.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5612350.png)

![4-(5-{(2S)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5612357.png)

![1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5612361.png)

![(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5612374.png)

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5612377.png)

![2-((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)-2-oxoethanol](/img/structure/B5612380.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5612387.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5612405.png)

![1-methyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5612409.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide](/img/structure/B5612417.png)